molecular formula C11H22N2O2 B1395290 Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1260796-52-8

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester

Cat. No. B1395290
CAS RN: 1260796-52-8
M. Wt: 214.3 g/mol
InChI Key: PNZOHZRCUPJUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester (MMAE-TBE) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer activities. MMAE-TBE has also been studied for its potential use in drug delivery systems, as well as for its ability to modulate metabolic pathways.

Advantages and Limitations for Lab Experiments

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting and has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer activities. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound and its mechanism of action is not yet fully understood. In addition, the long-term effects of its use are not yet known.

Future Directions

The potential future directions for Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester are numerous. Further studies are needed to better understand its mechanism of action and the long-term effects of its use. In addition, further research is needed to investigate its potential use in drug delivery systems, as well as its ability to modulate metabolic pathways. Finally, further studies are needed to explore its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester has been studied extensively in scientific research. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer activities. In addition, it has been investigated for its potential use in drug delivery systems, as well as for its ability to modulate metabolic pathways. This compound has also been studied for its potential to treat a variety of diseases, including cancer, inflammation, and cardiovascular diseases.

Biochemical Analysis

Biochemical Properties

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity and function. For instance, it has been identified as a modulator of the CCR6 receptor, which is involved in immune responses . The nature of these interactions includes binding to the active sites of enzymes, altering their conformation, and affecting their catalytic activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CCR6 receptor can lead to changes in cell signaling pathways that regulate immune responses . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the CCR6 receptor, modulating its activity and downstream signaling pathways . This binding can result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating immune responses and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions . Threshold effects are observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with the CCR6 receptor can influence metabolic pathways related to immune responses . These interactions can lead to changes in the levels of specific metabolites and alterations in metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. It is transported across cell membranes and distributed to specific tissues where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its role in cellular processes.

properties

IUPAC Name

tert-butyl N-methyl-N-[(3-methylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)8-11(4)6-12-7-11/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZOHZRCUPJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 3
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 4
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.